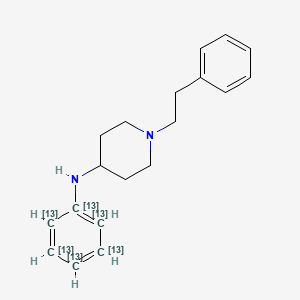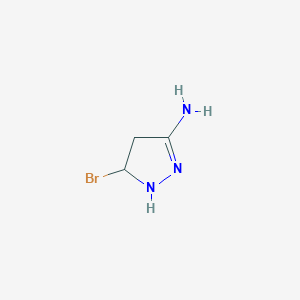
5-bromo-4,5-dihydro-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-4,5-dihydro-1H-pyrazol-3-amine is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4,5-dihydro-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine derivatives with α, β-unsaturated carbonyl compounds. One common method involves the reaction of 3-bromo-1-phenyl-2-propen-1-one with hydrazine hydrate under reflux conditions to yield the desired pyrazole derivative . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-bromo-4,5-dihydro-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-4,5-dihydro-1H-pyrazol-3-amine, while oxidation with hydrogen peroxide can produce 5-bromo-4,5-dihydro-1H-pyrazol-3-one.
科学的研究の応用
5-bromo-4,5-dihydro-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive compounds, including potential drugs for treating infections and cancer.
Materials Science: The compound can be used to develop new materials with unique properties, such as fluorescence or conductivity.
Biological Studies: It serves as a probe for studying biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 5-bromo-4,5-dihydro-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and amine groups play crucial roles in binding to these targets and exerting the desired effects .
類似化合物との比較
Similar Compounds
3-amino-4,5-dihydro-1-phenylpyrazole: This compound is similar in structure but lacks the bromine atom, which can significantly alter its reactivity and applications.
4-bromo-1H-pyrazol-5-amine: Another closely related compound, differing only in the position of the bromine atom.
Uniqueness
The presence of both a bromine atom and an amine group in 5-bromo-4,5-dihydro-1H-pyrazol-3-amine makes it unique, providing distinct reactivity and potential for diverse applications. The bromine atom can participate in various substitution reactions, while the amine group can form hydrogen bonds and interact with biological targets.
特性
分子式 |
C3H6BrN3 |
|---|---|
分子量 |
164.00 g/mol |
IUPAC名 |
5-bromo-4,5-dihydro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C3H6BrN3/c4-2-1-3(5)7-6-2/h2,6H,1H2,(H2,5,7) |
InChIキー |
ZLLMJMRGLHSSKM-UHFFFAOYSA-N |
正規SMILES |
C1C(NN=C1N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B12353598.png)
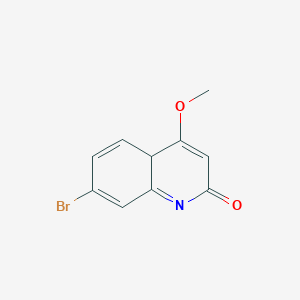
![2-[(Biphenyl-4-sulfonyl)-isopropoxy-amino]-N-hydroxy-3-methyl-butyramide](/img/structure/B12353601.png)
![1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12353602.png)
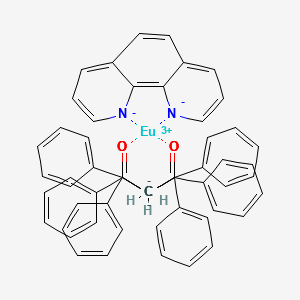
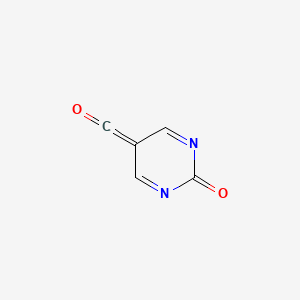
![[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12353647.png)
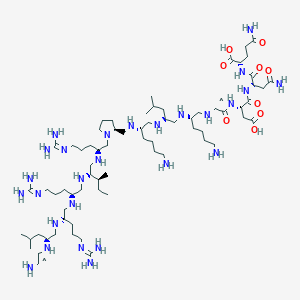
![7-bromo-8aH-pyrido[2,3-b]pyrazin-3-one](/img/structure/B12353661.png)
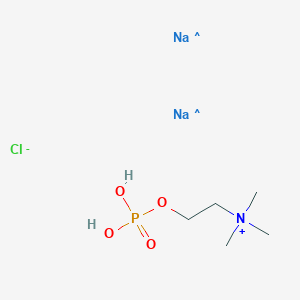
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12353671.png)
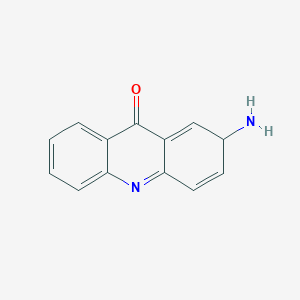
![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride](/img/structure/B12353689.png)
